molecular formula C3H4N4O5 B12566307 Azetidine, 3,3-dinitro-1-nitroso- CAS No. 191017-87-5

Azetidine, 3,3-dinitro-1-nitroso-

Cat. No.: B12566307
CAS No.: 191017-87-5
M. Wt: 176.09 g/mol
InChI Key: NIRBWHDGXAFZGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidine, 3,3-dinitro-1-nitroso- is a highly functionalized azetidine derivative featuring two nitro (-NO₂) groups at the 3,3-positions and a nitroso (-NO) group at the 1-position. This compound is structurally related to 3,3-dinitroazetidine (DNAZ), a precursor for energetic materials, and 1,3,3-trinitroazetidine (TNAZ), a high-performance explosive .

Properties

IUPAC Name

3,3-dinitro-1-nitrosoazetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O5/c8-4-5-1-3(2-5,6(9)10)7(11)12/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRBWHDGXAFZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1N=O)([N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443004
Record name Azetidine, 3,3-dinitro-1-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191017-87-5
Record name Azetidine, 3,3-dinitro-1-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis typically begins with 1-tertiary-butyl-3,3-dinitroazetidine or related protected azetidine derivatives.
  • Precursors such as N-acetyl-3-ketoazetidine or 3,3-bis(hydroxymethyl)-azetidine are also used in related azetidine derivative syntheses.
  • Protection and deprotection steps (e.g., carbamate formation) are employed to stabilize intermediates during nitration and nitrosation.

Stepwise Synthetic Route

The preparation involves the following key steps:

  • Formation of 1-(R-substituted oxycarbonyl)-3,3-dinitroazetidine

    • React 1-tertiary-butyl-3,3-dinitroazetidine with a chloroformate reagent (e.g., benzyl chloroformate) to form a carbamate intermediate.
    • This step proceeds via an elimination reaction producing isobutylene and 1-tertiary-butyl-3,3-dinitroazetidine hydrochloride as byproducts.
    • The carbamate protects the nitrogen and facilitates subsequent transformations.
  • Cleavage of Carbamate to Form 3,3-dinitroazetidinium Salt

    • Treat the carbamate intermediate with trifluoromethanesulfonic acid (triflic acid) to cleave the carbamate, yielding 3,3-dinitroazetidinium trifluoromethanesulfonate.
    • This salt is a key intermediate for further functionalization.
  • Neutralization to Obtain 3,3-dinitroazetidine Free Base

    • Neutralize the triflate salt with a base such as sodium bicarbonate to liberate the free base 3,3-dinitroazetidine.
    • Extraction and drying steps yield the free base as a colorless to light yellow oil.
  • Introduction of the Nitroso Group at the Nitrogen (N1 Position)

    • The nitroso group can be introduced by nitration/nitrosation reactions on the free base or protected intermediates.
    • N-nitro compounds are prepared by reacting N-acetyl or N-acetoxy azetidines with nitrating agents such as 98% nitric acid or nitrogen pentoxide in acetic anhydride.
    • Conversion of N-acetyl, 3-ketoazetidine to N-nitro, 3-ketoazetidine followed by further nitration yields the nitroso functionality.
  • Alternative Routes via Oxime Intermediates

    • The ketone group at the 3-position can be converted to an oxime (N-acetyl, 3-oximidoazetidine), which upon reaction with nitric acid or nitrogen pentoxide, yields the nitroso and nitro groups simultaneously.
    • This method allows for efficient introduction of multiple nitro groups in a single step and facilitates removal of protecting groups.
  • Formation of Energetic Salts and Further Derivatives

    • 3,3-dinitroazetidine can be converted into energetic salts such as 3,3-dinitroazetidinium nitrate by reaction with ammonium nitrate.
    • These salts can be dehydrated to form 1,3,3-trinitroazetidine (TNAZ), a related high-energy compound.

Detailed Reaction Scheme Summary

Step Reactants/Intermediates Reagents/Conditions Products/Notes
1 1-tertiary-butyl-3,3-dinitroazetidine Benzyl chloroformate (chloroformate reagent) 1-(Benzyloxycarbonyl)-3,3-dinitroazetidine (carbamate intermediate) + isobutylene
2 Carbamate intermediate Trifluoromethanesulfonic acid (TfOH) 3,3-dinitroazetidinium trifluoromethanesulfonate (salt)
3 3,3-dinitroazetidinium triflate salt Sodium bicarbonate (base) 3,3-dinitroazetidine free base
4 N-acetyl or N-acetoxy azetidine derivatives 98% Nitric acid or nitrogen pentoxide in acetic anhydride N-nitro azetidine derivatives (nitroso group introduced)
5 N-acetyl, 3-ketoazetidine Hydroxylamine (to form oxime), then nitration N-nitro, 3-oximidoazetidine, precursor to nitroso compound
6 3,3-dinitroazetidine Ammonium nitrate 3,3-dinitroazetidinium nitrate (energetic salt)
7 3,3-dinitroazetidinium nitrate Dehydration 1,3,3-trinitroazetidine (TNAZ)

Research Findings and Yields

  • The carbamate formation and cleavage steps proceed with high efficiency, enabling isolation of pure intermediates.
  • Neutralization and extraction yield the free base 3,3-dinitroazetidine quantitatively or near-quantitatively.
  • Nitration/nitrosation steps using nitric acid or nitrogen pentoxide in acetic anhydride provide high yields of N-nitro azetidine derivatives, facilitating the introduction of the nitroso group.
  • The overall synthetic route to 3,3-dinitroazetidine and its nitroso derivatives is high yielding with minimal byproducts, suitable for scale-up with appropriate safety measures.
  • Formation of energetic salts such as 3,3-dinitroazetidinium nitrate and subsequent dehydration to TNAZ is also efficient, with yields reported up to 85-95% for salt formation and 82-87% for TNAZ synthesis.

Analytical and Structural Characterization

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is used to confirm the structure of intermediates and final products.
  • X-ray crystallography has been applied to related azetidine derivatives to confirm ring conformation and substituent orientation, which is critical for understanding reactivity and stability.
  • Chromatographic techniques such as High Performance Liquid Chromatography (HPLC) with photodiode array detection are employed for purity analysis and monitoring reaction progress.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Key Notes
Carbamate formation from 1-tert-butyl-3,3-dinitroazetidine Benzyl chloroformate, elimination reaction High (quantitative) Protects nitrogen for further reactions
Carbamate cleavage Trifluoromethanesulfonic acid (TfOH) High Forms 3,3-dinitroazetidinium triflate salt
Neutralization to free base Sodium bicarbonate Quantitative Isolates 3,3-dinitroazetidine free base
N-nitro introduction 98% HNO3 or N2O5 in acetic anhydride High (80-90) Converts N-acetyl or N-acetoxy azetidines
Oxime formation and nitration Hydroxylamine, then nitration High Alternative route to nitroso derivatives
Energetic salt formation Ammonium nitrate 85-95 Forms 3,3-dinitroazetidinium nitrate salt
Dehydration to TNAZ Heat, dehydration 82-87 Produces 1,3,3-trinitroazetidine

Chemical Reactions Analysis

Types of Reactions

Azetidine, 3,3-dinitro-1-nitroso- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The nitro and nitroso groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted azetidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Azetidine, 3,3-dinitro-1-nitroso- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of azetidine, 3,3-dinitro-1-nitroso- involves its interaction with molecular targets through its nitro and nitroso groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The compound’s high reactivity is attributed to the ring strain in the four-membered azetidine ring, which facilitates various chemical transformations .

Comparison with Similar Compounds

1,3,3-Trinitroazetidine (TNAZ)

TNAZ is a well-studied explosive with superior detonation velocity and thermal stability compared to traditional nitroaromatic explosives. Theoretical studies on azetidine derivatives suggest that electron-withdrawing substituents like nitro groups increase ring strain, which may enhance sensitivity in energetic applications .

3,3-Dinitroazetidine (DNAZ)

DNAZ serves as a precursor for solid energetic compounds. The absence of the 1-nitroso group in DNAZ simplifies its synthesis and improves thermal stability, making it preferable for industrial applications. In contrast, the nitroso group in 3,3-dinitro-1-nitroso-azetidine may introduce redox activity, as seen in other nitroso compounds, where one-electron reduction facilitates ring-opening reactions .

1,3-Dinitrosoimidazolidine

X-ray studies reveal that nitroso substituents adopt syn or anti spatial arrangements, influencing crystal packing and intermolecular interactions (e.g., weak C–H···O hydrogen bonds). These structural features correlate with reduced thermal stability compared to nitro analogs, a trend that may extend to 3,3-dinitro-1-nitroso-azetidine .

Pharmaceutical Azetidine Derivatives

Azetidines in pharmaceuticals, such as cobimetinib and baricitinib, prioritize metabolic stability and bioavailability. Substituents like esters or fluorinated groups (e.g., 3-fluoro-3-(trifluoromethyl)azetidine hydrochloride) enhance pharmacokinetics but differ fundamentally from nitro/nitroso-functionalized analogs used in energetics .

Research Findings and Data

Substituent Effects on Stability and Reactivity

  • Redox Properties : Nitroso groups lower ring-opening energy barriers upon one-electron reduction, as shown in azetidine-based DNA repair models. This property could make 3,3-dinitro-1-nitroso-azetidine susceptible to decomposition under reductive conditions .
  • Crystal Packing : Nitroso groups in 1,3-dinitrosoimidazolidine form weak hydrogen bonds (C–H···O), reducing lattice stability. Similar interactions may influence the crystallinity of 3,3-dinitro-1-nitroso-azetidine .

Comparative Data Table

Compound Molecular Formula Key Substituents Applications Stability Insights
3,3-Dinitro-1-nitroso-azetidine C₃H₃N₅O₅ 1-NO, 3,3-NO₂ Energetic R&D Potential redox sensitivity
TNAZ C₃H₄N₄O₆ 1,3,3-NO₂ Explosives High thermal stability
DNAZ C₃H₄N₄O₄ 3,3-NO₂ Energetic precursors Industrially stable
1,3-Dinitrosoimidazolidine C₃H₆N₄O₂ 1,3-NO Synthetic intermediate Low lattice stability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.